![molecular formula C25H34Cl2N2O2 B13785425 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1) CAS No. 96128-90-4](/img/structure/B13785425.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride is a heterocyclic organic compound with the molecular formula C25H34Cl2N2O2 and a molecular weight of 465.456 g/mol . This compound is also known by several synonyms, including Lobuprofen hydrochloride and CID175780 . It is primarily used for experimental and research purposes.
Vorbereitungsmethoden
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenylpiperazine with 2-methylpropylphenylpropanoic acid under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Eigenschaften
CAS-Nummer |
96128-90-4 |
|---|---|
Molekularformel |
C25H34Cl2N2O2 |
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C25H33ClN2O2.ClH/c1-19(2)18-21-8-10-22(11-9-21)20(3)25(29)30-17-16-27-12-14-28(15-13-27)24-7-5-4-6-23(24)26;/h4-11,19-20H,12-18H2,1-3H3;1H |
InChI-Schlüssel |
BYDNBFZUFOWKEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC=C3Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



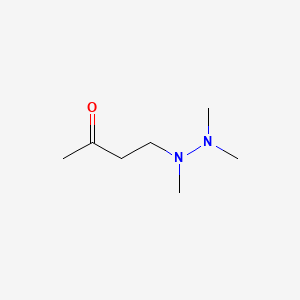
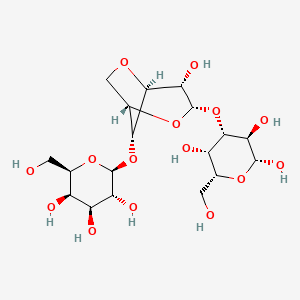


![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
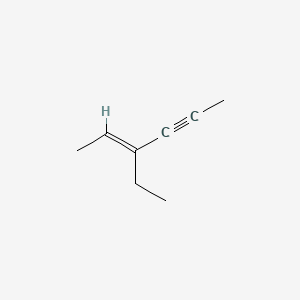
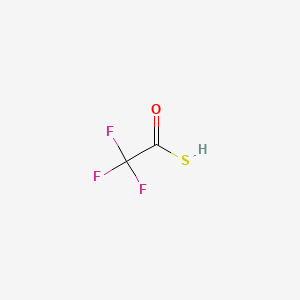
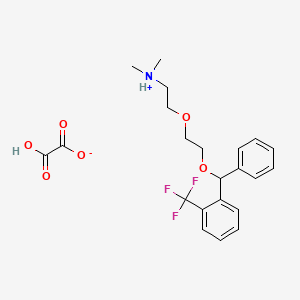
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
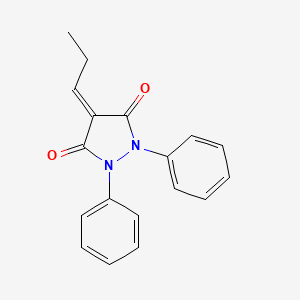

![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)

